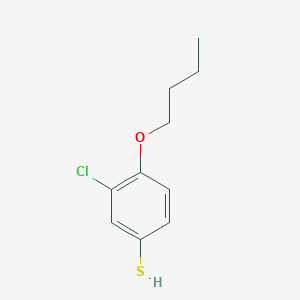

4-Butoxy-3-chlorobenzenethiol

Description

Contextualization of Substituted Benzenethiols in Contemporary Organic and Materials Chemistry

Substituted benzenethiols are a cornerstone in modern organic and materials chemistry, serving as crucial intermediates and final products in a wide array of applications. Current time information in Milan, IT. Their importance is underscored by their presence in many pharmaceutical molecules, pesticides, and polymers. Current time information in Milan, IT. The versatility of substituted benzenethiols stems from the reactivity of the thiol group, which can undergo a variety of transformations, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. rsc.org

In materials science, substituted benzenethiols are of particular interest for their ability to form self-assembled monolayers on metal surfaces, a property that is being explored for applications in electronics and nanotechnology. researchgate.net The nature and position of the substituents on the benzene (B151609) ring can be tailored to fine-tune the electronic properties and surface characteristics of these materials. For instance, para-substituted benzenethiols have been used to modify the surface of perovskite crystals in solar cells, leading to improved efficiency and stability. rsc.org The ability to introduce a variety of functional groups, including halogens and alkoxy groups, allows for precise control over the molecule's properties and its interactions with other substances. rsc.org

Academic and Theoretical Significance of 4-Butoxy-3-chlorobenzenethiol as a Model Compound

While extensive research specifically designating this compound as a model compound is not widely documented in publicly available literature, its structure suggests significant potential for such a role in several areas of chemical research. As a polysubstituted benzenethiol (B1682325), it presents a unique combination of electronic and steric effects that can be used to probe reaction mechanisms and structure-activity relationships.

The presence of a chlorine atom, an electron-withdrawing group, and a butoxy group, an electron-donating group, on the same aromatic ring creates a complex electronic environment. This makes this compound an interesting substrate for studying the regioselectivity and reactivity of electrophilic aromatic substitution reactions. acs.org Furthermore, the interplay of these substituents could influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, providing a valuable model for investigating the kinetics and thermodynamics of thiol-based reactions.

In the context of materials science, the specific substitution pattern of this compound could be leveraged to study the influence of competing electronic effects on the formation and properties of self-assembled monolayers. The butoxy group could also impact the packing and orientation of the molecules on a surface, offering insights into the design of functional interfaces.

Overview of Current Research Gaps and Objectives for Comprehensive Investigation

The full research potential of this compound remains largely untapped, presenting several opportunities for future investigation. A primary research gap is the lack of a comprehensive study on its synthesis and reactivity. While general methods for the synthesis of substituted benzenethiols are known, the development of a high-yielding and environmentally benign synthesis specific to this compound would be a valuable contribution.

A systematic investigation of its reactivity profile is also warranted. This could include exploring its behavior in various catalytic cross-coupling reactions, its potential as a ligand for metal complexes, and its utility in the synthesis of novel heterocyclic compounds.

From a materials science perspective, a key objective would be to characterize the self-assembly of this compound on different metal surfaces and to evaluate the properties of the resulting monolayers. This could pave the way for its application in areas such as corrosion inhibition, molecular electronics, and sensing.

Finally, theoretical studies, such as those employing density functional theory (DFT), could provide valuable insights into the electronic structure and reactivity of this compound, guiding future experimental work and accelerating the exploration of its chemical and material properties.

Data on this compound and a Related Compound

Below are tables summarizing available data for this compound and the related, more extensively studied compound, 4-chlorobenzenethiol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 91817-85-5 | bldpharm.com |

| Molecular Formula | C10H13ClOS | bldpharm.com |

| Molecular Weight | 216.72 g/mol | bldpharm.com |

| Physical State | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

| Density | Not specified | |

Table 2: Physicochemical Properties of 4-Chlorobenzenethiol

| Property | Value | Source |

|---|---|---|

| CAS Number | 106-54-7 | acs.org |

| Molecular Formula | C6H5ClS | acs.org |

| Molecular Weight | 144.62 g/mol | acs.org |

| Physical State | Colorless to pale yellow liquid | acs.org |

| Boiling Point | 205-207 °C | |

| Melting Point | 52-54 °C |

| Density | 1.32 g/cm³ | |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClOS/c1-2-3-6-12-10-5-4-8(13)7-9(10)11/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNRKDXLHRWHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Process Optimization for 4 Butoxy 3 Chlorobenzenethiol

Retrosynthetic Analysis and Precursor Selection for the Benzenethiol (B1682325) Core and Substituents

Retrosynthetic analysis of 4-Butoxy-3-chlorobenzenethiol suggests several possible disconnections. A primary disconnection targets the carbon-sulfur bond, pointing to 4-Butoxy-3-chloroaniline (B3144291) as a key intermediate. The thiol group can be introduced via a diazonium salt derived from this aniline (B41778). Further disconnection of the aniline precursor involves the sequential removal of the butoxy and chloro groups.

A logical and commonly employed strategy in the synthesis of polysubstituted benzenes is to start with a precursor that allows for controlled, regioselective introduction of the required functional groups. In this context, 4-nitrophenol (B140041) emerges as an ideal starting material. The hydroxyl and nitro groups on this precursor direct subsequent substitutions to specific positions, facilitating the desired substitution pattern. The synthetic plan, therefore, involves the chlorination of 4-nitrophenol, followed by butoxylation, reduction of the nitro group, and finally, conversion of the resulting amino group to the target thiol.

An alternative retrosynthetic approach involves the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.orgjk-sci.com This pathway would also start from a substituted phenol (B47542), which would be converted to an O-aryl thiocarbamate. A thermal or catalyzed rearrangement would then yield the S-aryl thiocarbamate, which upon hydrolysis, gives the desired thiophenol. organic-chemistry.org This method offers a different route to the final product, avoiding the use of diazonium salts for the introduction of the thiol group.

Development and Refinement of Forward Synthesis Routes

Based on the retrosynthetic analysis, a multi-step forward synthesis can be devised. The selection of specific reactions and their sequence is critical to avoid unwanted side reactions and to achieve high yields of the desired product.

Thiolation Reactions of Halogenated Benzenes

The introduction of the thiol group onto the halogenated and butoxylated benzene (B151609) ring is a crucial step. A common and effective method for this transformation is through the use of a diazonium salt. lkouniv.ac.in The synthesis begins with the reduction of the nitro group of a precursor like 1-butoxy-2-chloro-4-nitrobenzene to form 4-butoxy-3-chloroaniline. This aniline is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. google.com

This diazonium salt is a versatile intermediate. For the introduction of the thiol group, the diazonium salt is typically reacted with a sulfur-containing nucleophile. One common method involves reaction with potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester to yield the thiophenol. lkouniv.ac.inyoutube.com This two-step process is generally reliable and provides good yields of the desired thiol.

Alternatively, the Newman-Kwart rearrangement provides a pathway to thiophenols from phenols. wikipedia.orgorganic-chemistry.orgjk-sci.com In this approach, the phenolic precursor would first be reacted with a thiocarbamoyl chloride to form an O-aryl thiocarbamate. This intermediate is then heated, often to high temperatures, to induce an intramolecular rearrangement to the S-aryl thiocarbamate. wikipedia.org Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the final thiophenol. organic-chemistry.org Recent advances have shown that this rearrangement can be achieved under milder conditions using photocatalysis. acs.org

Regioselective Butoxylation and Chlorination Strategies

The regioselective introduction of the butoxy and chloro groups is paramount to the successful synthesis of this compound. Starting with 4-nitrophenol, the hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director.

The first step is the chlorination of 4-nitrophenol. The hydroxyl group directs the incoming chloro substituent to the ortho position (position 2), resulting in the formation of 2-chloro-4-nitrophenol (B164951). guidechem.comgoogle.com This reaction is typically carried out using a chlorinating agent such as chlorine gas in a suitable solvent like dichloroethane. guidechem.com

The next step is the butoxylation of 2-chloro-4-nitrophenol. This is typically achieved through a Williamson ether synthesis. jk-sci.commasterorganicchemistry.com The phenolic proton of 2-chloro-4-nitrophenol is first removed by a base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with an alkyl halide, in this case, 1-bromobutane (B133212) or 1-iodobutane, to form the desired butyl ether, 1-butoxy-2-chloro-4-nitrobenzene. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

Multi-Step Synthesis Pathways for Complex Derivatization

The synthesis of this compound is a multi-step process that requires careful planning and execution. A plausible pathway is outlined below:

Chlorination of 4-Nitrophenol: 4-Nitrophenol is chlorinated at the position ortho to the hydroxyl group to yield 2-chloro-4-nitrophenol. guidechem.comgoogle.com

Butoxylation of 2-Chloro-4-nitrophenol: The resulting 2-chloro-4-nitrophenol undergoes a Williamson ether synthesis with a butyl halide (e.g., 1-bromobutane) in the presence of a base to form 1-butoxy-2-chloro-4-nitrobenzene. fishersci.ca

Reduction of the Nitro Group: The nitro group of 1-butoxy-2-chloro-4-nitrobenzene is then reduced to an amino group to give 4-butoxy-3-chloroaniline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization of the Aniline: The 4-butoxy-3-chloroaniline is converted to its diazonium salt by treatment with nitrous acid at low temperatures. google.com

Conversion to the Thiol: The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to afford the final product, this compound. lkouniv.ac.inyoutube.com

This synthetic route allows for the controlled introduction of each functional group in a specific order, leading to the desired isomer of the final product.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, it is essential to optimize the reaction parameters for each step of the synthesis.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and outcome of the reactions involved in the synthesis.

For the Williamson ether synthesis step, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. jk-sci.com These solvents are effective at solvating the cation of the phenoxide salt, leaving the anionic oxygen atom more nucleophilic and thus accelerating the SN2 reaction. The kinetics of the Williamson ether synthesis are typically second-order, being first-order in both the phenoxide and the alkyl halide. researchgate.netrsc.org The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and the stability of the transition state. researchgate.net

The nucleophilic aromatic substitution (SNAr) reactions, such as the potential displacement of a halogen to introduce the thiol group (though less common for this synthesis than the diazonium route), are also highly sensitive to solvent effects. Dipolar aprotic solvents are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer complex intermediate. researchgate.netrsc.org The reaction kinetics are influenced by the nature of the solvent, with more polar solvents generally leading to faster reactions. researchgate.net

The following interactive table summarizes the effect of different solvents on a model Williamson ether synthesis reaction, highlighting the impact on reaction yield.

| Solvent | Dielectric Constant (ε) | Typical Yield (%) |

| Dimethylformamide (DMF) | 36.7 | High |

| Acetonitrile | 37.5 | High |

| Acetone | 20.7 | Moderate |

| Tetrahydrofuran (THF) | 7.6 | Moderate |

| Dichloromethane | 8.9 | Low |

Note: Yields are qualitative and can vary based on specific reactants and conditions.

For the diazotization and subsequent conversion to the thiol , the reactions are typically carried out in aqueous acidic solutions. The concentration of the acid and the temperature are critical parameters to control to avoid decomposition of the diazonium salt and unwanted side reactions.

Catalyst Evaluation in Thiolation and Etherification

The synthesis of this compound necessitates two primary catalytic steps: the etherification of a phenolic precursor and the thiolation of an aryl halide. The efficiency of these steps is highly dependent on the chosen catalytic system.

Etherification: The formation of the butoxy group is typically achieved through a Williamson ether synthesis or a modern catalytic equivalent. In the context of producing this compound, a likely precursor would be 3-chloro-4-hydroxybenzonitrile (B1661932) or a related phenol. The etherification involves the O-alkylation of the phenol with a butylating agent. While traditional Williamson synthesis uses a strong base, catalytic methods offer milder conditions and improved atom economy. acs.orgresearchgate.netwikipedia.org Catalysts for this transformation are often based on transition metals or can be acid-catalyzed. For instance, various heteropolyacid (HPA) catalysts have been shown to be effective in the etherification of alcohols. nih.gov The acid strength of these catalysts, such as Keggin-type HPAs (e.g., H3PW12O40), correlates with their catalytic performance. nih.gov

Thiolation: The introduction of the thiol group onto the aromatic ring, particularly at a position activated by other substituents, can be accomplished through several catalytic cross-coupling reactions. Palladium- and copper-based catalytic systems are prominent in C–S bond formation. acs.orgresearchgate.netacs.org For a substrate like 4-butoxy-3-chloro-1-halobenzene, a palladium-catalyzed coupling with a thiol equivalent would be a viable route. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. acs.org For example, the CyPF-t-Bu ligand has been reported to be effective in the palladium-catalyzed coupling of aryl halides with thiols, exhibiting high turnover numbers. acs.org Copper-catalyzed systems, sometimes supported on materials like silica, also show high activity and offer the advantage of being more economical and recyclable. researchgate.net

| Reaction Type | Catalyst System | Substrate Analogue | Yield (%) | Reference |

|---|---|---|---|---|

| Etherification | H3PW12O40 | n-butanol | High Conversion | nih.gov |

| Etherification | Trifluoroacetic acid (TFA) | Benzylic alcohols and alkyl alcohols | Up to 99% | nih.gov |

| Thiolation | Pd(OAc)2 / CyPF-t-Bu | Aryl Chloride | >95% | acs.org |

| Thiolation | Cu/SiO2 | Aryl Iodide | Good to Excellent | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov Key areas of focus include maximizing atom economy, utilizing sustainable solvents, and enabling catalyst recycling.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Catalytic routes are inherently more atom-economical than stoichiometric reactions. For instance, a catalytic Williamson ether synthesis avoids the large salt waste streams associated with traditional methods. acs.orgresearchgate.net The catalytic cycle, in theory, requires only a small amount of catalyst to produce a large amount of product.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov Traditional dipolar aprotic solvents like DMF and DMSO, commonly used in nucleophilic aromatic substitution (SNAr) reactions relevant to etherification, are facing increasing scrutiny due to health and environmental concerns. acsgcipr.org Greener alternatives include bio-based solvents like Cyrene, or even water, where the use of surfactants or polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can facilitate reactions between organic substrates. d-nb.inforesearchgate.netacsgcipr.org Polyethylene glycol (PEG-400) has also been shown to be an effective and environmentally benign solvent for nucleophilic aromatic substitution reactions. nih.gov

The table below summarizes some green solvents and their potential application in the synthesis of this compound.

| Green Solvent | Potential Application | Advantages | Reference |

|---|---|---|---|

| Water with HPMC | Etherification (SNAr) | Benign, inexpensive, enables mild reaction conditions. | d-nb.inforesearchgate.net |

| Polyethylene glycol (PEG-400) | Etherification (SNAr) | Biodegradable, non-toxic, efficient for rapid reactions. | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | General solvent replacement | Bio-derived, better LCA profile than THF. | acsgcipr.org |

| Cyrene | Dipolar aprotic solvent replacement | Bio-based alternative to DMF and NMP, though base stability can be a concern. | acsgcipr.org |

Advanced Spectroscopic and Structural Elucidation of 4 Butoxy 3 Chlorobenzenethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of 4-Butoxy-3-chlorobenzenethiol in solution. A combination of one-dimensional and multi-dimensional NMR experiments would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing insights into the molecule's conformational dynamics.

To definitively assign the complex NMR spectra anticipated for this compound, a suite of two-dimensional NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal the connectivity between protons that are coupled to each other, typically protons on adjacent carbon atoms. For the butoxy group, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups (e.g., -OCH₂-CH₂ -CH₂ -CH₃). In the aromatic region, it would help in assigning the neighboring aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbon signals of the aromatic ring and the butoxy side chain.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures. Actual experimental values would be required for a definitive analysis.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CH (ortho to SH) | 7.2-7.4 | 128-132 | C(ipso-S), C(ipso-Cl), C(adjacent aromatic CH) |

| Aromatic CH (ortho to OBu) | 6.8-7.0 | 115-120 | C(ipso-O), C(ipso-Cl), C(adjacent aromatic CH) |

| Aromatic CH (meta to SH) | 7.0-7.2 | 125-128 | C(ipso-S), C(ipso-O), C(adjacent aromatic CH) |

| -OCH₂- | 3.9-4.1 | 68-72 | C(ipso-O), C(adjacent CH₂) |

| -OCH₂-CH₂ - | 1.7-1.9 | 30-34 | C(-OCH₂-), C(adjacent CH₂), C(-CH₃) |

| -CH₂-CH₂ -CH₃ | 1.4-1.6 | 18-22 | C(-OCH₂-CH₂-), C(-CH₃) |

| -CH₃ | 0.9-1.0 | 13-15 | C(-CH₂-CH₂-), C(adjacent CH₂) |

| C-S | - | 130-135 | Aromatic protons |

| C-Cl | - | 125-130 | Aromatic protons |

| C-O | - | 155-160 | Aromatic protons, -OCH₂- protons |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Dynamic NMR (DNMR) studies could provide valuable information on the conformational flexibility of this compound, specifically concerning the rotational barrier around the C(aromatic)-O bond of the butoxy group. By monitoring the NMR spectra at variable temperatures, it might be possible to observe the coalescence of signals as the rate of rotation changes. From this data, the energy barrier to rotation could be calculated, offering insights into the steric and electronic effects of the adjacent chloro and thiol substituents on the mobility of the butoxy group.

Single-Crystal X-ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis.

The crystal structure would reveal how the molecules pack in the crystal lattice. Of particular interest would be the nature of any intermolecular interactions. Given the functional groups present, several types of non-covalent interactions could be anticipated:

Hydrogen Bonding: The thiol group (-SH) is a potential hydrogen bond donor, and the oxygen of the butoxy group could act as an acceptor. S-H···O or S-H···S hydrogen bonds could play a significant role in the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on a neighboring molecule, such as the sulfur or oxygen atom.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

A hypothetical table summarizing potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bond | S-H | O (butoxy) | Linear or near-linear |

| Hydrogen Bond | S-H | S (thiol) | Bent |

| Halogen Bond | C-Cl | S (thiol) | Linear or near-linear |

| Halogen Bond | C-Cl | O (butoxy) | Linear or near-linear |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Parallel-displaced or T-shaped |

Note: This table is speculative and would require experimental confirmation from X-ray diffraction data.

The X-ray structure would provide a snapshot of the molecule's preferred conformation in the solid state. Key conformational features to be determined would include the torsion angles defining the orientation of the butoxy group relative to the aromatic ring and the orientation of the thiol group. This solid-state conformation can be compared with computational models and any available solution-state data from NMR to understand the influence of crystal packing forces on molecular geometry.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and offer detailed information about its functional groups.

For this compound, characteristic vibrational bands would be expected for the following functional groups:

S-H Stretch: A weak to medium intensity band typically appears in the IR spectrum around 2550-2600 cm⁻¹. Its exact position can be indicative of the extent of hydrogen bonding.

C-S Stretch: This vibration usually gives rise to a weak band in the 600-800 cm⁻¹ region.

Aromatic C-H Stretch: These appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The butoxy group would exhibit strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage would produce a strong, characteristic band, typically in the 1200-1260 cm⁻¹ region for the asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, would be expected for the C-Cl bond.

Aromatic C=C Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

A hypothetical table of key vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| S-H Stretch | 2550-2600 | Weak-Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Asymmetric C-O-C Stretch | 1200-1260 | Strong |

| Symmetric C-O-C Stretch | 1000-1050 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

| C-S Stretch | 600-800 | Weak |

Note: This table provides expected ranges and would need to be confirmed with experimental IR and Raman spectra.

By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a more detailed assignment of the vibrational modes could be achieved, further corroborating the structural elucidation from NMR and X-ray diffraction.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds. It provides the exact mass of a molecule and its fragments with high precision, enabling the determination of elemental compositions and the proposal of fragmentation pathways. While specific experimental HRMS data for this compound is not extensively available in peer-reviewed literature, a theoretical analysis based on established fragmentation principles for related chemical structures allows for a predictive exploration of its mass spectrometric behavior.

The molecular formula of this compound is C₁₀H₁₃ClOS. The calculated monoisotopic mass of its molecular ion [M]⁺•, containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S), is 216.03766 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a second peak [M+2]⁺• at m/z 218.03471, approximately one-third the intensity of the molecular ion peak.

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of the butoxy, chloro, and thiol functional groups on the benzene ring. The primary fragmentation pathways are likely to involve the aliphatic butoxy side chain, which is the most labile part of the molecule.

One of the most prominent fragmentation mechanisms for n-alkoxybenzenes is a rearrangement reaction involving a hydrogen transfer, leading to the elimination of a neutral alkene molecule. For this compound, this would involve the loss of butene (C₄H₈), resulting in the formation of the radical cation of 3-chloro-4-hydroxybenzenethiol at a predicted m/z of 159.97542 (for the ³⁵Cl isotope). This fragment is expected to be a major peak in the spectrum due to the stability of the resulting phenolic structure.

Another predictable fragmentation route is the homolytic cleavage of the C-O bond of the ether linkage, resulting in the loss of a butyl radical (•C₄H₉). This would generate a resonance-stabilized phenoxy cation at a predicted m/z of 158.96759. A less favored, but possible, cleavage could involve the loss of a butoxy radical (•OC₄H₉) to yield a 3-chlorobenzenethiol cation.

Subsequent fragmentation of the primary fragment ions can also be anticipated. For instance, the ion at m/z 159.97542 could undergo further fragmentation through the loss of a carbon monoxide (CO) molecule, a common fragmentation pattern for phenols, or the loss of the thiol radical (•SH). The loss of the chlorine atom from the molecular ion or major fragments is also a potential fragmentation pathway.

The following table summarizes the predicted key ions in the high-resolution mass spectrum of this compound.

| Predicted m/z (³⁵Cl) | Proposed Formula | Neutral Loss | Proposed Structure of Fragment |

| 216.0377 | [C₁₀H₁₃ClOS]⁺• | - | Molecular Ion |

| 159.9754 | [C₆H₅ClOS]⁺• | C₄H₈ | Radical cation of 3-chloro-4-hydroxybenzenethiol |

| 158.9676 | [C₆H₄ClS]⁺ | •OC₄H₉ | 3-chloro-thiophenium cation |

| 181.0687 | [C₁₀H₁₃OS]⁺ | •Cl | 4-butoxybenzenethiol cation |

| 131.9859 | [C₅H₄ClS]⁺ | C₄H₈, CO | Product of CO loss from m/z 159.9754 |

Computational and Theoretical Chemistry Investigations of 4 Butoxy 3 Chlorobenzenethiol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the resulting molecular properties, which govern reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is often favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 4-Butoxy-3-chlorobenzenethiol.

Molecular Orbitals: DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring. The LUMO would likely be a π* orbital of the aromatic ring.

Electron Density: This calculation maps the probability of finding an electron at any given point around the molecule. The electron density is highest around the electronegative chlorine and oxygen atoms and within the covalent bonds. This distribution influences how the molecule interacts with other chemical species.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution from the perspective of an approaching positive charge. For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen, chlorine, and sulfur atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. These maps are invaluable for predicting non-covalent interactions and sites of chemical reactivity. mdpi.com

A hypothetical data table representing typical outputs from a DFT calculation on a substituted benzenethiol (B1682325) is shown below.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures overall molecular polarity |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameters. nih.govnist.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate calculations of molecular energies and properties. researchgate.netrsc.org

For a molecule like this compound, ab initio methods would be employed to:

Calculate Precise Ground State Energy: This provides a benchmark for the molecule's thermodynamic stability.

Determine Enthalpies of Formation: By calculating the energies of the molecule and its constituent atoms in their standard states, the enthalpy of formation can be derived with high accuracy. rsc.org

Investigate Transition States: High-accuracy energy calculations are crucial for studying the energy barriers of chemical reactions involving the molecule. nih.govrsc.org

While computationally more demanding than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butoxy group in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements. nobelprize.orgnih.govsapub.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would be used to explore the vast conformational space of the flexible butoxy side chain. The simulation would track the atomic trajectories by solving Newton's equations of motion, allowing the molecule to overcome small energy barriers and sample a wide range of possible conformations. This provides a dynamic view of the molecule's flexibility and behavior in different environments, such as in a vacuum or in a solvent.

From the conformational sampling generated by MD or other search methods, distinct low-energy conformers can be identified. nobelprize.org The geometry of each of these conformers is then optimized using quantum mechanical methods (like DFT) to find the precise minimum on the potential energy surface.

The energy difference between these stable conformers and the transition states that separate them represents the energy barrier for conformational change. For the butoxy group, these barriers correspond to rotations around the C-C and C-O single bonds. The relative energies of the stable conformers determine their population distribution at a given temperature.

A hypothetical table summarizing the findings of a conformational analysis is presented below.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kJ/mol) | Predicted Population (298 K) |

| 1 (Global Minimum) | ~180° (anti-periplanar) | 0.00 | ~75% |

| 2 (Local Minimum) | ~60° (gauche) | 2.5 | ~20% |

| 3 (Local Minimum) | ~-60° (gauche) | 2.8 | ~5% |

Note: The values in this table are illustrative examples of what a conformational analysis might reveal and are not specific data for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various types of molecular spectra. These theoretical predictions can aid in the interpretation of experimental data or even help identify unknown compounds.

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. Comparing calculated shifts to experimental values can help confirm the structure and assign specific peaks.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated. nih.gov These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. A calculated IR spectrum can be compared with an experimental one to identify characteristic functional group peaks, such as the S-H stretch of the thiol group, C-O stretches of the ether, and aromatic C-H and C=C vibrations.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities.

Validation involves comparing the computationally predicted spectra with experimentally measured spectra. A good correlation between the two provides strong evidence for the accuracy of the computational model and the correct identification of the molecular structure. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For this compound, several types of reactions could be investigated using these methods.

One area of investigation is electrophilic aromatic substitution on the benzene ring. The butoxy and chloro substituents, along with the thiol group, influence the electron density of the ring and thus direct the position of attack by an electrophile. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for various electrophilic substitutions, such as nitration, halogenation, or acylation. By calculating the energies of the intermediate sigma complexes and the corresponding transition states, the regioselectivity of these reactions can be predicted. For instance, the relative stability of the intermediates formed by attack at the ortho, meta, and para positions relative to the substituents can be determined.

Another key reaction type involves the thiol group (-SH). The thiol group can undergo oxidation to form disulfides or be involved in nucleophilic substitution reactions. Computational methods can be used to model the mechanisms of these transformations. For example, the mechanism of disulfide formation could be studied by modeling the interaction of two this compound molecules with an oxidizing agent. The transition state for the formation of the S-S bond can be located, and the activation energy for the reaction can be calculated. These calculations can help in understanding the kinetics and thermodynamics of such reactions.

Furthermore, the reactivity of this compound in Michael-type additions with electrophilic olefins can be computationally screened. nih.gov DFT calculations can model the addition of the thiol to the double bond, determining the stability of the resulting carbanion intermediate and the final thioether product. nih.gov Such studies can reveal the influence of the butoxy and chloro substituents on the nucleophilicity of the thiol group.

The table below summarizes hypothetical computational data for the investigation of reaction mechanisms of this compound.

| Reaction Type | Computational Method | Information Gained |

| Electrophilic Aromatic Substitution | DFT (e.g., B3LYP/6-31G*) | Regioselectivity, activation energies, transition state geometries |

| Thiol Oxidation (Disulfide Formation) | DFT, Ab initio (e.g., MP2) | Reaction pathway, transition state energy, reaction thermodynamics |

| Michael Addition | DFT | Intermediate stability, product stability, reaction energies |

Theoretical Studies on Molecular Interactions

Theoretical studies are crucial for understanding how this compound interacts with its environment, such as surfaces or other molecules. These interactions are fundamental to many of its potential applications.

Molecular Docking and Dynamics Simulations for Binding Site Prediction to Non-Biological Entities

While molecular docking is commonly associated with biological systems, the principles can be extended to predict the binding of molecules to non-biological entities like polymers, nanoparticles, or self-assembled monolayers. For this compound, the thiol group is of particular interest due to its known affinity for metal surfaces.

Molecular dynamics (MD) simulations can be used to study the adsorption of this compound on surfaces such as gold, silver, or copper. These simulations can reveal the preferred binding orientation of the molecule on the surface. For instance, it is well-established that thiols can form strong bonds with gold surfaces through the sulfur atom. MD simulations could explore whether the molecule stands upright on the surface or lies flat, and how the butoxy and chloro substituents affect the packing of the molecules in a self-assembled monolayer. DFT calculations can also be used to study the adsorption of benzenedimethanethiol on a gold surface, providing insights into the binding energies and geometries.

In the context of materials science, molecular docking could be used to predict the interaction of this compound with cavities or pores within a polymer matrix. This could be relevant for applications such as sensors or for the development of functional materials where the thiol is used as an anchor point for further chemical modification.

The following table outlines potential computational investigations into the molecular interactions of this compound with non-biological entities.

| Non-Biological Entity | Simulation Method | Predicted Interaction |

| Gold Surface | Molecular Dynamics (MD), DFT | Formation of a self-assembled monolayer via S-Au bond |

| Polymer Matrix | Molecular Docking | Binding within polymer pores, potential for material functionalization |

| Carbon Nanotubes | MD, DFT | Physisorption on the nanotube surface, influenced by van der Waals forces |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.govnih.govnih.gov For this compound, QSPR models could be developed to predict a range of properties, which would be valuable for designing new molecules with specific desired characteristics.

To build a QSPR model, a dataset of molecules with known properties is required. For benzenethiol derivatives, properties such as boiling point, solubility, and toxicity could be modeled. nih.gov A variety of molecular descriptors, which are numerical representations of the molecular structure, would be calculated for each molecule in the dataset. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates the molecular descriptors with the property of interest. Once a robust and predictive QSPR model is developed, it can be used to estimate the properties of new, unsynthesized molecules. For example, a QSPR model could be used to predict how changes to the alkyl chain length of the butoxy group or the position of the chloro substituent would affect a particular property. This predictive capability can significantly accelerate the design of new functional materials or molecules with optimized properties.

The table below provides examples of properties of this compound that could be predicted using QSPR modeling.

| Property to be Predicted | Relevant Molecular Descriptors | Potential Application |

| Octanol-Water Partition Coefficient (logP) | Topological indices, electronic descriptors | Environmental fate assessment |

| Boiling Point | Molecular weight, connectivity indices | Process design and optimization |

| Adsorption Coefficient on a Surface | Quantum chemical descriptors, steric parameters | Design of surface coatings |

Reactivity and Derivatization Chemistry of 4 Butoxy 3 Chlorobenzenethiol

Nucleophilic Reactions of the Thiol Group

The sulfur atom of the thiol group in 4-Butoxy-3-chlorobenzenethiol is highly nucleophilic, making it prone to react with a variety of electrophiles. This reactivity is central to many of its derivatization pathways.

The thiol group can readily participate in addition reactions with unsaturated carbon-carbon bonds, such as those in alkenes ('enes') and alkynes ('ynes'). These reactions, often proceeding via a radical mechanism, are a form of hydrothiolation and are known for their high efficiency and stereoselectivity. wikipedia.org

The thiol-ene reaction involves the addition of the S-H bond across an alkene double bond to form a thioether. This reaction is typically initiated by radical initiators or UV light, which generates a thiyl radical. wikipedia.orgyoutube.com The radical then adds to the alkene, usually in an anti-Markovnikov fashion, to produce the more stable carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. youtube.com

Similarly, the thiol-yne reaction describes the addition of a thiol to an alkyne, yielding an alkenyl sulfide. chemrxiv.org This reaction can also be initiated by radical means. Depending on the reaction conditions, a second thiol molecule can add to the resulting vinyl sulfide, leading to a 1,2-disulfide or a 1,1-dithioacetal. chemrxiv.org

Table 1: Illustrative Thiol-Ene and Thiol-Yne Reactions This table illustrates the expected products from the reaction of this compound with representative alkenes and alkynes. Specific experimental data for these reactions with this compound is not available in the cited literature.

| Reactant Type | Example Reactant | Expected Product Structure | Product Name (Illustrative) |

| Alkene ('Ene') | 1-Octene | 1-((4-Butoxy-3-chlorophenyl)thio)octane | |

| Alkyne ('Yne') | 1-Octyne | (E/Z)-1-((4-Butoxy-3-chlorophenyl)thio)oct-1-ene |

The nucleophilicity of the thiol group allows for the straightforward synthesis of sulfides (thioethers) and disulfides.

Sulfides are typically formed through the reaction of the thiolate anion (generated by treating the thiol with a base) with an alkyl halide or other electrophile in a nucleophilic substitution reaction. acs.orggoogle.com A variety of protocols exist for this transformation, including solvent-free conditions. acs.org

Disulfides are formed by the oxidative coupling of two thiol molecules. This can be achieved using a wide range of oxidizing agents. nih.gov A common method involves the reaction of a thiol with a mild oxidant. chemrxiv.orgnih.gov The formation of disulfides is a critical reaction in many biological systems and is a fundamental transformation for aromatic thiols. nih.govresearchgate.net The reaction can be reversible under reducing conditions.

Table 2: Illustrative Synthesis of Sulfides and Disulfides This table shows potential pathways to sulfides and disulfides starting from this compound, based on general reactions of aromatic thiols.

| Product Type | Co-reactant / Conditions | Expected Product Structure | Product Name (Illustrative) |

| Sulfide | 1. Base (e.g., NaOH) 2. Iodomethane | 4-Butoxy-3-chloro-1-(methylthio)benzene | |

| Disulfide | Mild Oxidant (e.g., I₂, air) | 1,2-Bis(4-butoxy-3-chlorophenyl)disulfane |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the existing substituents. wikipedia.orglibretexts.org The butoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the chloro group is a deactivating, ortho, para-directing group due to its inductive electron withdrawal and resonance electron donation. libretexts.orglibretexts.org

When both an activating and a deactivating group are present, the activating group's influence on the position of substitution is generally dominant. libretexts.org In this compound, the positions ortho and para to the strongly activating butoxy group are positions 3 and 6, and position 1 (already substituted). The position ortho to the butoxy group (position 3) is blocked by the chlorine atom. The position para to the butoxy group is blocked by the thiol group. Therefore, electrophilic attack is most likely to occur at the remaining position ortho to the butoxy group, which is position 5. The thiol group itself is also an ortho, para-director. The position ortho to the thiol (position 2) is another potential site for substitution. Steric hindrance may influence the relative rates of substitution at these positions.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table predicts the major product of common EAS reactions on this compound based on the directing effects of the substituents.

| Reaction Type | Reagents | Predicted Major Product Structure | Predicted Product Name |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-butoxy-5-chlorobenzenethiol | |

| Nitration | HNO₃ / H₂SO₄ | 4-Butoxy-5-chloro-2-nitrobenzenethiol | |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(5-Butoxy-4-chloro-2-mercaptophenyl)ethan-1-one |

Organometallic Chemistry and Coordination with Metal Centers

The soft nature of the sulfur atom in the thiol group makes this compound an excellent ligand for soft metal ions. wikipedia.org Upon deprotonation, the resulting thiolate can coordinate to a wide range of transition metals to form stable metal-thiolate complexes. researchgate.netbohrium.com

This compound can be used as a ligand in coordination chemistry. The synthesis of such complexes typically involves the reaction of a metal salt with the thiol in the presence of a base, or via salt metathesis with a pre-formed alkali metal thiolate. wikipedia.org The electronic properties and steric bulk of the substituents on the aromatic ring can be used to fine-tune the properties of the resulting metal complexes, such as their geometry, stability, and reactivity. researchgate.net The butoxy and chloro groups on the benzenethiol (B1682325) ring can influence the electron density at the sulfur atom and thereby modulate the strength of the metal-sulfur bond. nih.govrsc.org

Metal-thiolate complexes are important in various catalytic and biological processes. wikipedia.org While specific metal-mediated transformations involving this compound are not documented in the provided search results, complexes derived from it could potentially be investigated for applications in catalysis. The metal center in such complexes can activate the thiolate ligand or other substrates for further reactions. The specific electronic and steric environment provided by the 4-butoxy-3-chlorophenylthiolate ligand could impart unique reactivity or selectivity in metal-mediated processes.

Oxidation and Reduction Pathways of the Thiol Moiety

The thiol group of this compound is susceptible to a range of oxidation reactions, leading to sulfur-containing functional groups with higher oxidation states. The specific product obtained is largely dependent on the nature and stoichiometry of the oxidizing agent employed. Common oxidation pathways include the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions, typically facilitate the oxidation of this compound to its corresponding disulfide, bis(4-butoxy-3-chlorophenyl) disulfide. This reaction proceeds via a radical mechanism or through the formation of a sulfenyl iodide intermediate. The disulfide can, in turn, be reduced back to the parent thiol using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT), thereby regenerating this compound.

Stronger oxidizing agents can lead to the formation of higher oxidation state sulfur species. For instance, the use of a stoichiometric amount of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thiol to the corresponding sulfenic acid (4-butoxy-3-chlorobenzenesulfenic acid). Sulfenic acids are often unstable and can undergo further oxidation or disproportionation.

Treatment with an excess of a strong oxidizing agent, like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), will typically oxidize the thiol group to the more stable sulfinic acid (4-butoxy-3-chlorobenzenesulfinic acid) and ultimately to the sulfonic acid (4-butoxy-3-chlorobenzenesulfonic acid). The sulfonic acid represents the highest stable oxidation state for the sulfur atom in this context.

| Transformation | Reagent(s) | Product |

| Thiol to Disulfide | I₂, H₂O₂ | bis(4-butoxy-3-chlorophenyl) disulfide |

| Disulfide to Thiol | NaBH₄, DTT | This compound |

| Thiol to Sulfenic Acid | m-CPBA (1 equiv.) | 4-butoxy-3-chlorobenzenesulfenic acid |

| Thiol to Sulfinic Acid | KMnO₄, HNO₃ (excess) | 4-butoxy-3-chlorobenzenesulfinic acid |

| Thiol to Sulfonic Acid | KMnO₄, HNO₃ (strong excess) | 4-butoxy-3-chlorobenzenesulfonic acid |

Functional Group Interconversions and Selective Derivatization

The thiol moiety of this compound serves as a versatile handle for a variety of functional group interconversions and selective derivatization reactions. The nucleophilic nature of the sulfur atom allows for facile reactions with a range of electrophiles, leading to the formation of new carbon-sulfur bonds.

S-Alkylation: One of the most common derivatization reactions for thiols is S-alkylation, which results in the formation of thioethers. In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), this compound is deprotonated to form the more nucleophilic thiolate anion. This thiolate can then react with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl tosylates, via an Sₙ2 mechanism to yield the corresponding thioether. For example, reaction with methyl iodide would produce 1-butoxy-2-chloro-4-(methylthio)benzene.

S-Acylation: Similarly, S-acylation of this compound leads to the formation of thioesters. This transformation can be achieved by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. For instance, treatment with acetyl chloride would yield S-(4-butoxy-3-chlorophenyl) ethanethioate. Thioesters are valuable synthetic intermediates and are known for their unique reactivity.

The selective derivatization of the thiol group is often achievable due to its high nucleophilicity compared to other functional groups that might be present in a more complex molecule. This allows for the targeted modification of the sulfur atom without affecting other parts of the molecular structure.

| Reaction Type | Electrophile | Base (if applicable) | Product Class | Example Product |

| S-Alkylation | Methyl iodide | NaOH | Thioether | 1-butoxy-2-chloro-4-(methylthio)benzene |

| S-Alkylation | Benzyl bromide | K₂CO₃ | Thioether | 1-(benzylthio)-4-butoxy-2-chlorobenzene |

| S-Acylation | Acetyl chloride | Pyridine | Thioester | S-(4-butoxy-3-chlorophenyl) ethanethioate |

| S-Acylation | Acetic anhydride | Triethylamine | Th |

Despite a comprehensive search, there is currently a lack of specific scientific literature and data available for the chemical compound "this compound" within the public domain accessible through the performed searches. General information regarding substituted benzenethiols and their applications is available, but detailed research findings, synthesis pathways, and specific applications directly pertaining to this compound could not be retrieved.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided detailed outline for this specific compound. To do so would require extrapolation from related compounds, which would not meet the stringent requirements for accuracy and focus solely on the requested subject.

Further research in specialized chemical databases or academic journals may be necessary to obtain the specific information required to construct the detailed article as outlined.

Applications in Chemical Synthesis and Advanced Materials Science

Surface Chemistry and Self-Assembled Monolayers (SAMs)

Surface Modification of Metallic Substrates

There is no available research in the public domain that details the use of 4-Butoxy-3-chlorobenzenethiol for the surface modification of metallic substrates. While thiols, in general, are known to form self-assembled monolayers on metal surfaces such as gold, silver, and copper, no studies specific to the behavior or efficacy of this compound for this purpose have been found.

Control of Surface Wettability and Adhesion Properties

No literature could be located that investigates the application of this compound in controlling surface wettability or adhesion. Consequently, there is no data, such as contact angle measurements or adhesion force studies, on surfaces treated with this compound.

Catalytic Applications in Organic Transformations

Organocatalysis and Photoredox Catalysis

A comprehensive search did not yield any studies where this compound is employed as an organocatalyst or in photoredox catalysis. Its potential in these fields has not been explored in the available scientific literature.

Advanced Analytical Methodologies for Detection and Quantification in Non Biological Matrices

Development of Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for the separation of 4-Butoxy-3-chlorobenzenethiol from impurities and for its accurate quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A typical HPLC method for this compound would involve a reversed-phase approach, utilizing a non-polar stationary phase and a polar mobile phase.

A hypothetical HPLC method for the purity assessment of this compound is outlined below. The development would focus on optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from any potential process-related impurities or degradation products.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~ 4.5 min |

The selection of a C18 column is based on the non-polar nature of the butoxy and chloro-substituted benzene (B151609) ring. The mobile phase composition of acetonitrile and water would be adjusted to elute the compound with optimal retention. UV detection at 254 nm is generally effective for aromatic compounds due to the presence of the benzene ring chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of this compound using Gas Chromatography (GC), derivatization is often a necessary step to increase the compound's volatility and thermal stability. The free thiol group (-SH) can be reactive at the high temperatures used in GC injectors and columns. A common derivatization strategy is silylation, where the active hydrogen of the thiol is replaced by a trimethylsilyl (B98337) (TMS) group.

The resulting TMS-derivative of this compound would exhibit improved chromatographic behavior. The coupling of GC with a Mass Spectrometry (MS) detector provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the analyte.

Table 2: Proposed GC-MS Method Parameters for the TMS-Derivative of this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric methods offer a simpler and often more rapid approach for quantification compared to chromatography. These assays are based on the principle that the analyte absorbs light at a specific wavelength. For this compound, a UV-Vis spectrophotometer could be used to measure its absorbance in a suitable solvent, such as ethanol (B145695) or acetonitrile. The concentration can be determined by constructing a calibration curve of absorbance versus concentration using standards of known concentration.

While direct spectrophotometry is feasible, spectrofluorometric assays, which measure the fluorescence emitted by a compound, can offer higher sensitivity and selectivity. Native fluorescence of this compound may be limited; therefore, a derivatization step with a fluorescent labeling agent that reacts with the thiol group could be employed to enhance detection.

Electrochemical Methods for Sensing and Redox Characterization

Electrochemical methods provide another avenue for the sensitive detection of this compound. The thiol group is electrochemically active and can be oxidized at a specific potential. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be utilized for both qualitative and quantitative analysis.

In a typical electrochemical setup, a working electrode (e.g., glassy carbon, gold, or a chemically modified electrode) is used to probe the redox behavior of the compound. The oxidation of the thiol group to a disulfide or other oxidized species would generate a current signal that is proportional to the concentration of this compound in the sample. The development of such a sensor would involve optimizing the electrode material, pH of the supporting electrolyte, and the specific voltammetric waveform to achieve the best analytical performance.

Conclusion and Future Research Perspectives

Synthesis of Academic Knowledge and Unanswered Questions Regarding 4-Butoxy-3-chlorobenzenethiol

The current body of academic knowledge on this compound is exceptionally limited. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 91817-85-5, and its molecular formula, C10H13ClOS. However, beyond these basic identifiers, there is a dearth of published research detailing its synthesis, characterization, or reactivity. This lack of information gives rise to several fundamental unanswered questions:

Synthetic Pathways: What are the most efficient and scalable methods for the synthesis of this compound? While general methods for the synthesis of substituted benzenethiols exist, specific methodologies optimized for this compound, including starting materials, reaction conditions, and purification techniques, have not been documented.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound? Data regarding its melting point, boiling point, solubility in various solvents, and spectroscopic characteristics (NMR, IR, MS) are not readily available in the public domain.

Reactivity and Stability: How does the interplay of the butoxy, chloro, and thiol groups influence the reactivity and stability of the molecule? Understanding its susceptibility to oxidation, its acidity, and its behavior in the presence of various reagents is crucial for any potential application.

Biological Activity: Does this compound exhibit any notable biological activity? The presence of a chlorinated aromatic ring and a thiol group suggests the possibility of interactions with biological systems, but no studies have been conducted to investigate this.

Identification of Novel Research Avenues in Synthesis and Derivatization

The absence of established synthetic routes for this compound presents a clear opportunity for novel research. Future investigations could focus on:

Multi-step Synthesis from Commercially Available Precursors: Developing a robust synthetic strategy starting from readily available materials such as 3-chloro-4-hydroxybenzonitrile (B1661932) or 1-butoxy-2-chlorobenzene. This would involve a sequence of reactions, potentially including etherification, reduction of a nitrile or another functional group to an amine, followed by diazotization and subsequent conversion to the thiol.

Direct Thiolation Methods: Exploring modern catalytic methods for the direct introduction of a thiol group onto the 4-butoxy-3-chlorobenzene scaffold. This could involve transition-metal-catalyzed C-H or C-X bond functionalization.

Derivatization Studies: Once a reliable synthetic route is established, a myriad of derivatives could be prepared to explore structure-activity relationships. This could include:

Thioethers: Reaction of the thiol group with various electrophiles to form a library of thioethers with diverse functionalities.

Disulfides: Controlled oxidation to form the corresponding disulfide, which could have applications in dynamic covalent chemistry or as a redox-responsive material.

Metal Thiolates: Formation of metal complexes through coordination with the thiol group, which could be investigated for their catalytic or material properties.

Exploration of Untapped Theoretical Insights and Computational Advancements

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Untapped theoretical avenues include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to calculate key molecular properties such as:

Molecular Geometry and Electronic Structure: Determining the optimal 3D structure, bond lengths, bond angles, and the distribution of electron density.

Spectroscopic Properties: Predicting NMR and IR spectra to aid in future experimental characterization.

Thermodynamic Properties: Calculating the enthalpy of formation, bond dissociation energies, and acidity (pKa) of the thiol group.

Molecular Docking and Simulation: If any biological activity is hypothesized, computational docking studies could be performed to predict potential interactions with protein targets. Molecular dynamics simulations could also be used to understand its behavior in different solvent environments.

Reactivity Indices: Calculation of reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO gap), Fukui functions, and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack.

Potential for Innovative Contributions to Advanced Materials and Catalysis

While speculative, the structural features of this compound suggest potential for innovative contributions in several areas of materials science and catalysis:

Self-Assembled Monolayers (SAMs): Substituted benzenethiols are well-known for their ability to form ordered self-assembled monolayers on metal surfaces, particularly gold. The butoxy and chloro substituents would influence the packing density, surface energy, and electronic properties of such monolayers, potentially leading to applications in:

Corrosion Inhibition: Forming a protective barrier on metal surfaces.

Organic Electronics: Modifying the work function of electrodes in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Biosensors: Providing a functionalizable surface for the immobilization of biomolecules.

Polymer and Dendrimer Synthesis: The thiol group is a versatile functional handle for various polymerization techniques, including thiol-ene and thiol-yne "click" chemistry. This compound could serve as a monomer or a chain-transfer agent in the synthesis of advanced polymers with tailored refractive indices, thermal stabilities, or dielectric properties.

Ligand in Homogeneous Catalysis: The thiol group can act as a ligand for transition metals. Novel catalysts could be developed based on this compound, where the electronic and steric properties of the butoxy and chloro groups could fine-tune the catalytic activity and selectivity in various organic transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butoxy-3-chlorobenzenethiol, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves multi-step functionalization of a benzene ring. For example, intermediates like 4-bromo-3-chlorophenol (CAS RN 13631-21-5) can be alkylated with butoxy groups via nucleophilic substitution. Thiol introduction may follow via thiourea intermediates or reduction of sulfonyl precursors. Optimize purity (>95%) using column chromatography or recrystallization, referencing GC/HPLC validation protocols in synthetic workflows for analogous thiols .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be reported?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns and thiol proton integration.

- HPLC-MS for purity assessment and molecular ion detection (e.g., [M+H]⁺).

- FT-IR to verify S-H stretches (~2550 cm⁻¹) and ether linkages.

Report retention times, solvent systems, and spectral baselines to ensure reproducibility, as emphasized in methodological guidelines for organic compounds .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Thiols are prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic GC analysis. For related chlorophenols, >95% purity is maintained for 12 months under these conditions . Include stabilizers like EDTA in aqueous systems to chelate metal catalysts of oxidation.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic or photochemical applications?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model:

- Electrophilic aromatic substitution (e.g., para/ortho directing effects of substituents).

- Radical stability of the thiol group under UV irradiation.

Compare with experimental data (e.g., Hammett constants for chloro/butoxy groups) to validate predictions .

Q. How can mechanistic studies resolve contradictions in the catalytic activity of this compound derivatives?

- Methodological Answer : Use kinetic isotope effects (KIEs) and trapping experiments to identify rate-limiting steps. For example, in Pd-catalyzed coupling reactions, monitor thiolate intermediate formation via in-situ Raman spectroscopy. Cross-reference with synthetic yields from analogous triazole-thiols to isolate steric/electronic contributions.

Q. What methodological frameworks are suitable for studying the biological interactions of this compound in vitro?

- Methodological Answer : Design assays to probe:

- Thiol-disulfide exchange with cellular glutathione (use Ellman’s reagent for quantification).

- Cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines, e.g., HepG2).

Reference protocols from ethnopharmacological studies for dose-response validation .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Purity (>95%) | GC/HPLC | Retention time: 8.2 min (C18 column) | |

| S-H Stretch | FT-IR | 2548 cm⁻¹ | |

| Stability (12 months) | Accelerated aging | <5% degradation at –20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.